(1S,2S)-cyclooctane-1,2-diol
Overview
Description
(1S,2S)-cyclooctane-1,2-diol is a chiral diol that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is synthesized through a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism Of Action
The mechanism of action of (1S,2S)-cyclooctane-1,2-diol is not well understood. However, it is believed that its unique chiral structure plays a crucial role in its biological activity. Studies have shown that this compound can interact with various enzymes and receptors, leading to changes in their activity and function.
Biochemical and physiological effects:
(1S,2S)-cyclooctane-1,2-diol has been shown to have various biochemical and physiological effects. It has been reported to exhibit antiviral, antibacterial, and antitumor activities. Moreover, this compound has been shown to modulate the immune response, leading to the suppression of inflammation.
Advantages And Limitations For Lab Experiments
The advantages of using (1S,2S)-cyclooctane-1,2-diol in laboratory experiments include its high chiral purity, easy synthesis, and versatile applications. However, its limitations include its relatively low solubility in common organic solvents and its sensitivity to air and moisture.
Future Directions
There are numerous potential future directions for (1S,2S)-cyclooctane-1,2-diol research. One possible direction is the development of new synthetic methods for the production of this compound and its derivatives. Another direction is the exploration of its potential applications in drug discovery, particularly in the development of new antiviral and antibacterial agents. Additionally, (1S,2S)-cyclooctane-1,2-diol can be further studied for its potential applications in asymmetric catalysis and material science.
Scientific Research Applications
(1S,2S)-cyclooctane-1,2-diol has been extensively studied for its potential applications in various fields of research, including organic synthesis, catalysis, and drug discovery. This compound has been used as a chiral building block in the synthesis of various natural products and pharmaceuticals. It has also been employed as a ligand in asymmetric catalysis, where it has shown promising results in promoting enantioselective reactions.
properties
IUPAC Name |
(1S,2S)-cyclooctane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8(7)10/h7-10H,1-6H2/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSOFJYAGDTKSK-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(CC1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC[C@@H]([C@H](CC1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428496 | |
Record name | (1S,2S)-Cyclooctane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-cyclooctane-1,2-diol | |
CAS RN |
20480-40-4 | |
Record name | (1S,2S)-Cyclooctane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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